molecular formula C14H18N4O2S B11081743 Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-

Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-

Cat. No.: B11081743
M. Wt: 306.39 g/mol
InChI Key: KZEJFZZNZNQLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a phenoxy group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where phenol reacts with suitable electrophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through thiolation reactions, often using thiol reagents and catalysts.

    Final Coupling: The final step involves coupling the triazole derivative with N,N-dimethylacetamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N~1~,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties.

    Materials Science: It is investigated for its role in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N1,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A related compound with similar structural features but different functional groups.

    Phenoxyacetic Acid Derivatives: Compounds with phenoxy groups that exhibit similar bioactivity.

    Triazole Derivatives: A broad class of compounds with triazole rings, used in various applications.

Uniqueness

N~1~,N~1~-DIMETHYL-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N,N-dimethyl-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H18N4O2S/c1-17(2)13(19)10-21-14-16-15-12(18(14)3)9-20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

KZEJFZZNZNQLFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C)C)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.